

An In-depth Technical Guide to the Thermodynamic Data of Undecylbenzene

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Compound of Interest

Compound Name: Undecylbenzene

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This guide provides a comprehensive overview of the thermodynamic data for **undecylbenzene**, addressing the needs of researchers, scientists, and professionals in drug development. Recognizing the limited availability of comprehensive experimental data for this specific compound, this document not only presents the existing data but also offers a detailed exploration of the methodologies for its determination and validation, empowering researchers to expand upon the current body of knowledge.

Introduction to Undecylbenzene and Its Thermodynamic Significance

Undecylbenzene (C₁₇H₂₈) is an aromatic hydrocarbon with a long alkyl chain, making it a molecule of interest in various fields, including its use as a component in the manufacturing of detergents[1]. The thermodynamic properties of **undecylbenzene** are crucial for understanding its physical behavior, chemical reactivity, and environmental fate. Accurate data on properties such as enthalpy of formation, heat capacity, and vapor pressure are essential for process design, safety assessments, and the development of predictive models for related compounds.

This guide is structured to provide a holistic view, beginning with the currently available experimental data, followed by in-depth discussions on the experimental and computational methodologies for acquiring and validating thermodynamic parameters.

Available Experimental Thermodynamic Data for Undecylbenzene

The publicly available experimental thermodynamic data for **undecylbenzene** is sparse. A critical assessment of the literature reveals key physical and thermochemical properties, which are summarized in the table below. It is important to note that these values are sourced from various publications and databases, and researchers should consult the original sources for detailed experimental conditions and uncertainties.

Property	Value	Unit	Source(s)
Molecular Formula	C ₁₇ H ₂₈	-	[1][2]
Molecular Weight	232.404	g/mol	[1][2]
Melting Point	-5 (23)	°C (°F)	[3]
Normal Boiling Point	312 - 316 (601)	°C (°F)	[2][3]
Density (at 20°C)	0.855	g/cm ³	[1]
Vapor Pressure (at 25°C)	2.4 x 10 ⁻⁴	mmHg	[1]
Enthalpy of Vaporization	85.082	kJ/mol	[2]
Molar Heat Capacity (liquid, at 25°C)	459.46	J/(mol·K)	[2]

Note: The values presented are a compilation from multiple sources and may represent typical or estimated values. For precise applications, direct experimental measurement under controlled conditions is recommended.

Experimental Methodologies for Thermodynamic Characterization

Given the limited data, this section provides an overview of the primary experimental techniques used to determine the key thermodynamic properties of organic liquids like

undecylbenzene.

Calorimetry: Measuring Enthalpy and Heat Capacity

Calorimetry is the science of measuring heat changes associated with chemical reactions and physical transitions[4][5][6]. For **undecylbenzene**, two key calorimetric measurements are the enthalpy of combustion (to determine the enthalpy of formation) and heat capacity.

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly by measuring the enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter[4][5].

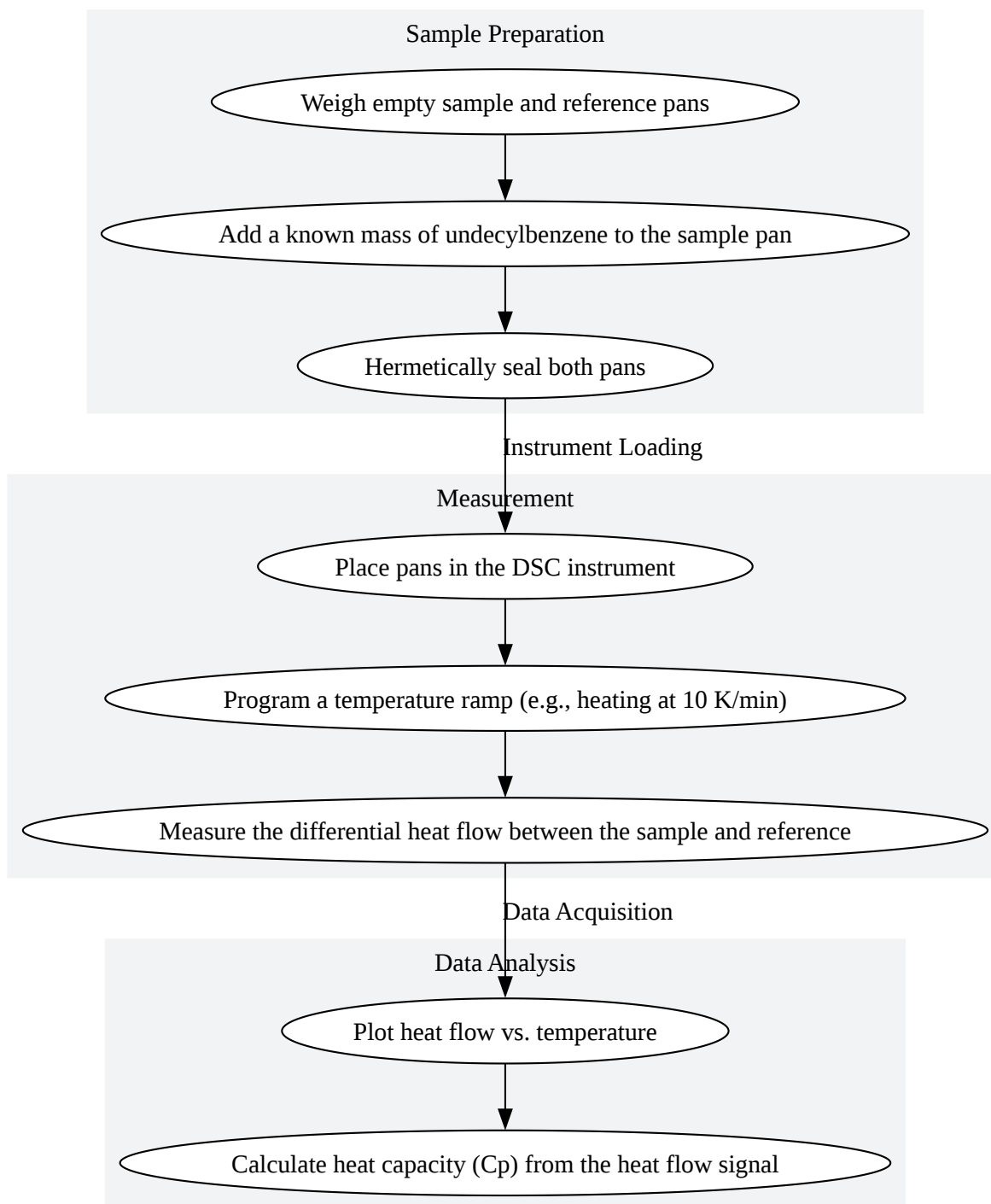
Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **undecylbenzene** is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen.
- **Immersion:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.
- **Ignition:** The sample is ignited via an electrical spark. The combustion of **undecylbenzene** releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
- **Temperature Monitoring:** The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- **Calculation:** The heat released by the reaction is calculated from the temperature change and the predetermined heat capacity of the calorimeter system. After applying corrections for the ignition energy and any side reactions, the enthalpy of combustion is determined. The standard enthalpy of formation can then be calculated using Hess's law with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

The causality behind this experimental choice lies in the highly exothermic and complete nature of combustion reactions, which allows for a precise measurement of the total energy released.

The heat capacity (C_p), which is the amount of heat required to raise the temperature of a substance by one degree, can be measured using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry[6].

Experimental Workflow: Differential Scanning Calorimetry (DSC)



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Caption: A diagram illustrating the experimental workflow for determining the heat capacity of **undecylbenzene** using Differential Scanning Calorimetry.

Vapor Pressure Determination

Vapor pressure is a critical property, especially for assessing the volatility of a compound. Several methods can be employed for its measurement, each suited for different pressure and temperature ranges[7][8][9].

Methods for Vapor Pressure Measurement:

- **Static Method:** This involves placing the substance in a container, evacuating any foreign gases, and measuring the pressure of the vapor in equilibrium with the liquid at a controlled temperature. An isoteniscope is a classic apparatus used for this method[7][10].
- **Dynamic Method (Ebulliometry):** This technique measures the boiling temperature of the liquid at a controlled pressure. The vapor pressure is equal to the applied pressure at the boiling point[7][9]. This method is highly accurate for pressures near atmospheric pressure.
- **Knudsen Effusion Method:** This is suitable for substances with very low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is then calculated from this rate[8][11].

The choice of method is dictated by the expected volatility of **undecylbenzene** at the temperature of interest. For its low vapor pressure at ambient temperatures, the Knudsen effusion method or a sensitive static method would be most appropriate.

Computational Approaches for Thermodynamic Data Estimation

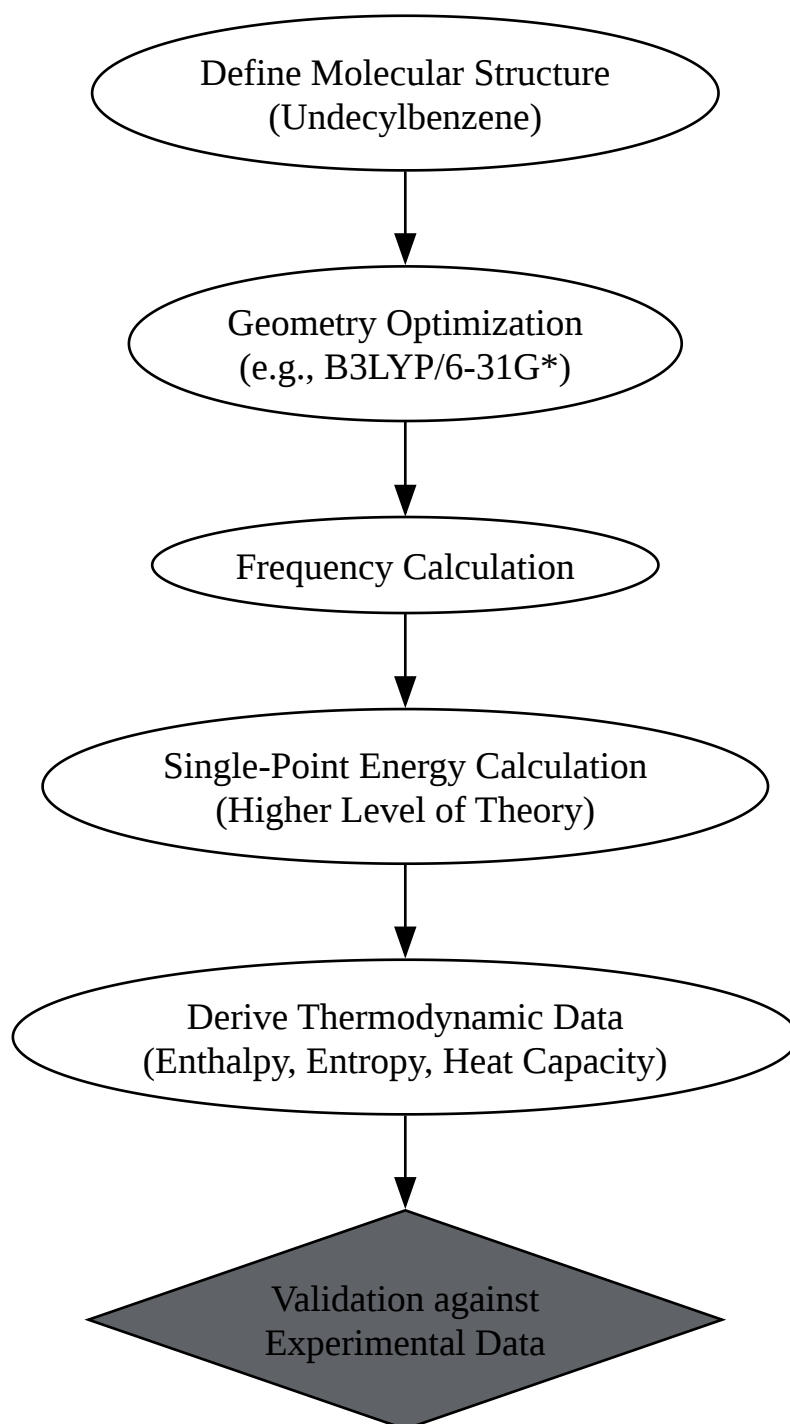
In the absence of comprehensive experimental data, computational chemistry provides a powerful alternative for predicting thermodynamic properties[12][13].

Quantum Mechanical Methods

Methods based on quantum mechanics, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3, G4 theories), can be used to calculate the electronic energy of a

molecule. From this, it is possible to derive thermochemical data like the enthalpy of formation.

Logical Framework for Computational Prediction



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Caption: A logical flowchart for the computational prediction of thermodynamic properties of **undecylbenzene** using quantum mechanical methods.

The process begins with optimizing the molecular geometry to find the lowest energy conformation. A subsequent frequency calculation confirms that this is a true minimum on the potential energy surface and provides the vibrational frequencies used to calculate thermal contributions to enthalpy and entropy.

Group Contribution Methods

These are semi-empirical methods that estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. While less accurate than quantum mechanical methods, they are much faster and can provide good estimates, especially for larger molecules like **undecylbenzene**.

Data Validation and Integrity

The trustworthiness of thermodynamic data, whether experimental or computational, is paramount[14].

- **Experimental Uncertainty:** All experimental measurements should be reported with a clear statement of uncertainty. This allows users of the data to assess its reliability.
- **Purity of Samples:** The purity of the **undecylbenzene** sample used in experiments is critical, as impurities can significantly affect the measured thermodynamic properties.
- **Calibration with Standard Reference Materials:** Instruments, especially calorimeters, should be calibrated using certified Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST)[15][16][17]. This ensures the accuracy and traceability of the measurements.
- **Thermodynamic Consistency:** Different thermodynamic properties are interrelated. For example, the enthalpy of vaporization can be derived from the temperature dependence of vapor pressure via the Clausius-Clapeyron equation. Ensuring that independently measured properties are consistent with these thermodynamic relationships is a key validation step[14][18].

- Benchmarking of Computational Results: Computationally derived data should be benchmarked against reliable experimental data for structurally similar compounds to validate the chosen computational method and basis set[19].

Conclusion

While a complete set of experimentally determined thermodynamic data for **undecylbenzene** is not currently available in the public domain, this guide provides the existing key values and, more importantly, a framework for obtaining and validating new data. By combining meticulous experimental work using the techniques described herein with validated computational approaches, researchers can build a comprehensive and reliable thermochemical profile for **undecylbenzene**, supporting its application in science and industry.

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